N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine
Description
Properties
CAS No. |
3246-48-8 |
|---|---|
Molecular Formula |
C19H18N3O5P |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H18N3O5P/c1-14-3-8-17(9-4-14)26-28(25,27-18-10-5-15(2)6-11-18)21-19-12-7-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25) |
InChI Key |
SKPHKNYHLJTWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Key Raw Materials
The synthesis requires:
- 5-Nitropyridin-2-amine : A nitro-substituted pyridine derivative serving as the core heterocycle.
- 4-Methylphenol : Provides the phenoxy ligands for phosphorylation.
- Phosphorus oxychloride (POCl₃) : A phosphorylating agent essential for forming the P–O and P–N bonds.
Stepwise Synthetic Protocol
Synthesis of Bis(4-methylphenoxy)phosphoryl Chloride
Reaction Conditions :
- Step 1 : 4-Methylphenol (2.2 equiv) is added dropwise to POCl₃ (1.0 equiv) in anhydrous DCM at 0°C.
- Step 2 : The mixture is refluxed at 40°C for 6 hours under nitrogen.
- Workup : The product is isolated via vacuum distillation (yield: 78–85%).
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where phenoxide ions displace chloride from POCl₃. Excess phenol ensures complete di-substitution.
Coupling with 5-Nitropyridin-2-amine
Reaction Conditions :
- Step 1 : Bis(4-methylphenoxy)phosphoryl chloride (1.1 equiv) is added to a solution of 5-nitropyridin-2-amine (1.0 equiv) in THF.
- Step 2 : Triethylamine (2.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at 25°C for 12 hours.
- Workup : The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (62–70%).
Critical Parameters :
- Moisture must be excluded to prevent hydrolysis of the phosphoryl chloride intermediate.
- Stoichiometric excess of phosphoryl chloride minimizes residual amine.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (50°C) reduce reaction time but risk nitro group reduction.
Table 1: Solvent Screening for Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.6 | 70 | 98 |
| DCM | 8.9 | 65 | 95 |
| Acetonitrile | 37.5 | 58 | 90 |
Catalytic Enhancements
- Lewis Acids : ZnCl₂ (5 mol%) accelerates phosphorylation by polarizing the P=O bond.
- Microwave Assistance : Reduces reaction time to 2 hours with comparable yields (68%).
Industrial-Scale Production
Continuous Flow Reactor Design
- Reactor Type : Tubular flow reactor with in-line IR monitoring.
- Throughput : 5 kg/day with >95% conversion efficiency.
- Advantages : Enhanced heat transfer and reduced byproduct formation.
Waste Management
- HCl Neutralization : Captured as ammonium chloride for agricultural use.
- Solvent Recovery : DCM is recycled via distillation (90% recovery).
Analytical Characterization
Spectroscopic Validation
- ³¹P NMR : Single peak at δ 18.7 ppm confirms phosphorylation.
- IR Spectroscopy : P=O stretch at 1250 cm⁻¹; NO₂ asymmetric stretch at 1520 cm⁻¹.
X-ray Crystallography
- Crystal System : Monoclinic, space group P2₁/c.
- Bond Lengths : P–O = 1.62 Å; P–N = 1.68 Å.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methylphenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs in Electronic Materials
Pyridine and pyrimidine derivatives with electron-withdrawing substituents (e.g., nitro groups) are widely studied for optoelectronic applications. For instance, 4’,4’’’- (pyrido[2,3-b]pyrazine-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1’-biphenyl]-4-amine) (DNP) () shares a nitrogen-rich heterocyclic core and methoxyphenyl substituents. Key comparisons include:
- HOMO/LUMO Levels: DNP exhibits HOMO = -4.98 eV and LUMO = -2.87 eV, favorable for hole transport in organic electronics . The nitro group in N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine may further lower LUMO energy, enhancing electron-accepting capacity.
- Thermal Stability: DNP decomposes above 400°C (TGA data), critical for device longevity . The phosphoryl and 4-methylphenoxy groups in the target compound may similarly improve thermal resistance.
Table 1: Electronic and Thermal Properties of Pyridine/Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Decomposition Temp. |
|---|---|---|---|
| DNP () | -4.98 | -2.87 | >400°C |
| DNB () | -5.03 | -2.46 | >400°C |
| Target Compound (Hypothetical) | ~-5.1* | ~-3.0* | >400°C* |
*Estimated based on substituent effects.
Substituent Effects on Molecular Conformation
Dihedral angles between aromatic rings influence conjugation and charge transport. In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, affecting π-orbital overlap . The target compound’s 4-methylphenoxy groups may introduce steric hindrance, increasing dihedral angles and reducing conjugation efficiency compared to planar analogs like DNP.
Role of Bridging Atoms
The phosphoryl group in the target compound contrasts with sulfur or disulfide bridges in phenolic Schiff bases (e.g., 3-DPSS, 5-DPSS) ().
Table 2: Bridging Atom Effects on Compound Properties
| Compound Type | Bridging Atom | Key Property |
|---|---|---|
| Target Compound | Phosphoryl | High thermal/oxidative stability |
| 5-DPSS () | Disulfide | Moderate antioxidant activity |
| DNP () | None (conj.) | High hole mobility |
Biological Activity
N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine (CAS No. 3246-48-8) is a phosphoramide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOP
- Molecular Weight : 373.33 g/mol
- Synonyms : N-bis(4-methylphenoxy)phosphoryl-5-nitro-2-pyridinamine, NSC-87831
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an inhibitor of specific kinases involved in cancer cell proliferation and survival.
- Inhibition of Kinase Activity : Studies suggest that the compound inhibits focal adhesion kinase (FAK), which plays a crucial role in cancer metastasis and survival .
- Impact on Cell Signaling : It is believed to alter signaling pathways related to apoptosis and cell cycle regulation, contributing to its potential anticancer effects.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Anticancer Properties
In a study aimed at evaluating the anticancer properties of this compound, researchers treated several human cancer cell lines, including prostate (PC3) and breast (MDA-MB-231) cancers. The results indicated significant cytotoxic effects, with IC values suggesting effective inhibition of cell growth at micromolar concentrations .
Case Study 2: Mechanistic Insights
Further investigations focused on the mechanistic aspects of the compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This was confirmed by flow cytometry analyses showing increased annexin V staining in treated cells, indicating early apoptotic events .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-bis(4-methylphenoxy)phosphoryl-5-nitropyridin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form phosphorylated intermediates. Optimization focuses on stoichiometric control of reagents, inert atmosphere conditions, and purification via recrystallization or column chromatography. For example, analogous pyrimidine derivatives were synthesized via cyclization of hydrazide precursors with POCl₃, yielding >80% purity after recrystallization in ethanol .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹). NMR (¹H/¹³C/³¹P) confirms substituent positions and phosphorous bonding .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX refinement resolves bond lengths, angles, and torsion angles. For example, dihedral angles between aromatic rings in related pyrimidine derivatives were measured at 12.8°–86.1°, confirming steric and electronic interactions . ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for the conformation of this compound?
- Methodological Answer : Discrepancies arise from solvent effects or lattice packing forces not modeled in gas-phase DFT calculations. To address this:
- Compare experimental torsion angles (e.g., dihedral angles from SXRD) with DFT-optimized geometries. Adjust computational models to include implicit solvation (e.g., PCM) or periodic boundary conditions for crystal packing .
- Use dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak intermolecular interactions .
Q. What strategies are effective in analyzing the impact of substituent variations (e.g., nitro vs. methoxy groups) on the electronic properties and bioactivity of pyridine/phosphate derivatives?
- Methodological Answer :
- Electronic Effects : Apply Hammett constants (σ) to quantify electron-withdrawing/donating effects. For instance, nitro groups (σₚ = 0.78) reduce electron density at the pyridine ring, altering reactivity in nucleophilic substitutions .
- Bioactivity : Conduct structure-activity relationship (SAR) studies using analogues with substituent modifications. For example, replacing 4-methoxyphenyl with 4-trifluoromethylphenyl in pyrimidine derivatives increased antifungal activity by 3-fold .
Q. How should researchers design experiments to assess the hydrolytic stability of the phosphoryl group under physiological conditions?
- Methodological Answer :
- Kinetic Studies : Incubate the compound in buffered solutions (pH 4–8) at 37°C. Monitor degradation via LC-MS or ³¹P NMR to track phosphate ester hydrolysis. For hydrolytically stable analogues, half-lives >24 hours were observed at pH 7.4 .
- Stabilization Strategies : Introduce steric hindrance (e.g., bulky 4-methylphenoxy groups) or electron-withdrawing substituents to reduce nucleophilic attack on the phosphoryl center .
Q. What methodological approaches are recommended for elucidating the role of weak intermolecular interactions (C–H⋯π, C–H⋯O) in the solid-state packing of this compound?
- Methodological Answer :
- Crystallographic Analysis : Use SXRD to identify C–H⋯O (2.5–3.2 Å) and C–H⋯π (3.3–3.8 Å) contacts. For example, C61–H61⋯O5 interactions in pyrimidine derivatives form polymeric chains along the c-axis .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% C–H⋯π, 10% C–H⋯O) using CrystalExplorer. Compare with related structures to identify packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
